molecular formula C19H19F2N3O2 B10921408 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10921408
M. Wt: 359.4 g/mol
InChI Key: AGEXQVCIUQDWQV-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, difluoromethyl group, and a dimethoxyphenyl group attached to a pyrazolo[3,4-b]pyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into simpler molecules.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of gene expression, protein activity, and other cellular functions .

Comparison with Similar Compounds

When compared to similar compounds, 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19F2N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H19F2N3O2/c1-24-19-16(17(23-24)10-4-5-10)12(18(20)21)9-13(22-19)11-6-7-14(25-2)15(8-11)26-3/h6-10,18H,4-5H2,1-3H3

InChI Key

AGEXQVCIUQDWQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C(=N1)C4CC4

Origin of Product

United States

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